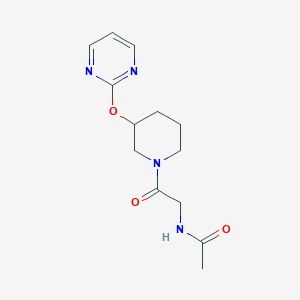

N-(2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-oxo-2-(3-pyrimidin-2-yloxypiperidin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-10(18)16-8-12(19)17-7-2-4-11(9-17)20-13-14-5-3-6-15-13/h3,5-6,11H,2,4,7-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIUEINCLOIQCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCCC(C1)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the pyrimidine and acetamide groups. Key reaction conditions include the use of strong bases and coupling agents to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

The search results provide information on the chemical compounds 2-Methoxy-2-methylpropan-1-amine hydrochloride and 2-Ethoxy-2-methylpropan-1-amine hydrochloride. Because the query asks specifically about "2-Ethoxy-2-methylpropan-1-amine hydrochloride" this article will focus on that compound.

2-Ethoxy-2-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C6H16ClNO . It has a molecular weight of 153.65 g/mol .

Applications

While the search results do not provide specific applications of 2-Ethoxy-2-methylpropan-1-amine hydrochloride, they do provide information on similar compounds that can be used to infer the applications of 2-Ethoxy-2-methylpropan-1-amine hydrochloride.

2-Methoxy-2-methylpropan-1-amine hydrochloride, a similar compound, has a wide range of applications in scientific research:

- Chemistry It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Biology The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

- Medicine It is explored for its potential therapeutic properties and as a precursor in the synthesis of drugs.

- Industry The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Another similar compound, 2-Methoxy-2-methylpropan-1-amine, also has a wide range of applications in scientific research:

- It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

- This compound is studied for its potential biological activity and interactions with biomolecules.

- Research explores its potential therapeutic applications, including its use as a building block for pharmaceuticals.

- It is utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which N-(2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with N-(2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)acetamide, differing primarily in substituents, heterocyclic systems, or biological activities:

3-(2-Oxo-2-(Piperidin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione (2e)

- Structure : Contains a 2-oxoethyl-piperidine group linked to a quinazoline-2,4-dione core instead of acetamide and pyrimidinyloxy.

- Data :

4-Iodo-N-(1-{2-Oxo-2-[4-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethyl}-1H-1,2,3-triazol-4-ylmethyl)benzenesulfonamide (Compound 20)

- Structure : Shares the 2-oxoethyl-piperidine motif but substitutes pyrimidinyloxy with a thiophene-oxadiazole group and includes a sulfonamide.

- Data :

- Key Difference : The bulky sulfonamide and oxadiazole-thiophene substituents likely reduce solubility compared to the target compound’s pyrimidinyloxy group.

N-(3-(2-Isobutyrylhydrazinecarbonyl)-4-Methoxyphenyl)-2-Oxo-2-(Piperidin-1-yl)acetamide (Compound 2)

- Structure : Features a 2-oxo-2-(piperidin-1-yl)acetamide group attached to a methoxyphenyl ring with an isobutyrylhydrazinecarbonyl substituent.

- Data :

- Key Difference : The aromatic phenyl ring and hydrazine moiety may enhance π-π stacking interactions but reduce metabolic stability compared to pyrimidinyloxy.

2-(3-Oxo-1-{[4-(Pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-Phenylacetamide

- Structure : Incorporates a piperazine-pyridine system instead of piperidine-pyrimidinyloxy, with a phenylacetamide group.

- Data :

- Key Difference : The piperazine-pyridine scaffold may improve water solubility but alter target selectivity.

Structural Modifications and Pharmacological Implications

Impact of Heterocyclic Substituents

- Pyrimidin-2-yloxy vs. Quinazoline Dione : Pyrimidine’s smaller size and nitrogen-rich structure may enhance binding to ATP pockets in kinases, whereas quinazoline dione’s planar structure favors intercalation with DNA or RNA .

- Thiophene-Oxadiazole vs. Pyrimidinyloxy : The former’s sulfur atom and aromaticity could improve lipophilicity but increase toxicity risks, while pyrimidinyloxy offers balanced polarity for CNS penetration .

Role of the 2-Oxoethyl Linker

- The keto group in the linker may facilitate hydrogen bonding with enzymatic active sites, as seen in analogs like Compound 2e (quinazoline dione derivative) .

Acetamide vs. Sulfonamide

- Acetamide : Generally improves metabolic stability and oral bioavailability.

- Sulfonamide : Enhances acidity and protein binding but may reduce cell permeability .

Biological Activity

N-(2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its intricate molecular structure, featuring a pyrimidinyl group attached to a piperidinyl ring, which is further connected to an acetamide moiety. The molecular formula is with a molecular weight of approximately 304.35 g/mol. Its structural complexity allows for diverse interactions within biological systems.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Derivative : This can be achieved through nucleophilic substitution reactions involving pyrimidine derivatives.

- Introduction of the Acetamide Group : This step often utilizes acetic anhydride or acetyl chloride in the presence of a base.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound's ability to mimic natural substrates enhances its binding affinity, allowing it to modulate biological responses effectively.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer activity. For instance, it has been shown to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| FaDu (hypopharyngeal) | 10.5 | Induces apoptosis via caspase activation |

| MCF-7 (breast cancer) | 5.8 | Inhibits cell proliferation |

These findings suggest that this compound may serve as a promising lead compound in the development of novel anticancer therapies.

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown potential neuroprotective effects. Research indicates that it may inhibit cholinesterase activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.

| Assay Type | Result | Reference |

|---|---|---|

| Cholinesterase Inhibition | 65% inhibition at 10 µM | |

| Neuroprotection in vitro | Reduced oxidative stress |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Cancer Cell Lines : A study published in MDPI demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, leading to increased apoptosis rates compared to controls .

- Neuroprotective Study : Another research article highlighted its ability to protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative disease treatment .

- Toxicity Assessment : A subacute toxicity study indicated that the compound had a favorable safety profile when administered orally at high doses in mice, with no significant adverse effects observed .

Q & A

Q. What are the optimal synthetic routes for N-(2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)acetamide, and what reaction conditions are critical for yield improvement?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrimidin-2-yloxy-piperidine intermediate via nucleophilic substitution between pyrimidin-2-ol and a piperidine derivative under alkaline conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Acylation of the intermediate using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to introduce the acetamide group .

- Step 3 : Coupling with a secondary amine (e.g., ethylenediamine derivative) using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to assemble the final structure .

Critical Conditions : - Temperature control (<50°C) to avoid side reactions during substitution.

- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies proton environments (e.g., pyrimidine ring protons at δ 8.3–8.5 ppm, piperidine protons at δ 2.5–3.5 ppm) .

- ¹³C NMR : Confirms carbonyl groups (C=O at ~170 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different studies involving this compound?

- Methodological Answer :

- Standardized Assays : Use validated protocols (e.g., fixed IC₅₀ measurement conditions) to minimize variability in enzyme inhibition or receptor binding studies .

- Structural Confirmation : Re-characterize the compound batch-to-batch to rule out impurities affecting bioactivity .

- Comparative Studies : Test alongside analogs (e.g., pyridine or pyrazine derivatives) to isolate substituent effects . Example: Replace pyrimidin-2-yloxy with pyridin-2-yloxy to assess selectivity .

Q. What computational strategies are recommended to predict the target compound's interaction with biological receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the acetamide moiety and receptor active sites .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. How does modifying the pyrimidine ring's substituents affect the compound's pharmacokinetic properties?

- Methodological Answer :

- Substituent Screening : Synthesize derivatives with electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -OCH₃) groups at pyrimidine positions 4 or 5 .

- In Vitro ADME : Assess metabolic stability (human liver microsomes), permeability (Caco-2 cells), and plasma protein binding .

- Case Study : A 4-methoxy-pyrimidine analog showed improved metabolic stability (t₁/₂ > 2 hours) compared to the parent compound .

Q. What strategies mitigate challenges in regioselectivity during the synthesis of the pyrimidin-2-yloxy-piperidine intermediate?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., piperidine nitrogen) using Boc or Fmoc groups .

- Catalytic Control : Employ Pd-catalyzed cross-coupling for precise C-O bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.